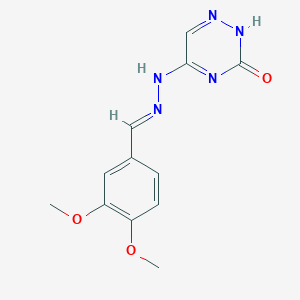![molecular formula C16H26N2O3S B5711823 N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as IMP-MSA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The exact mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. It has been found to inhibit the activity of tubulin, a protein involved in cell division, and disrupt microtubule formation, leading to cell death. N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In neurology, it has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In immunology, it has been shown to modulate the immune response, reducing inflammation and autoimmunity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its relatively simple synthesis method and high yield. It has also been found to have low toxicity and high selectivity, making it a potential candidate for drug development. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide and its effects on gene expression and cell differentiation. Overall, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide shows promise as a potential candidate for drug development and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-bromo-N-isopropylacetamide in the presence of potassium carbonate. The resulting product is then treated with methylsulfonyl chloride and sodium hydride to obtain the final product, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide. This synthesis method has been reported to have a yield of 55% and can be completed in a relatively short amount of time.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In neurology, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-11(2)15(12(3)4)17-16(19)13-9-7-8-10-14(13)18(5)22(6,20)21/h7-12,15H,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCCOJSGAWCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-[methyl(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)